Nickel;silicon - 12035-57-3

Nickel;silicon

Catalog Number: EVT-1188497
CAS Number: 12035-57-3
Molecular Formula: NiSi
Molecular Weight: 86.778 g/mol
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Product Introduction

Source and Classification

Nickel silicide is classified as a metal silicide, which is a compound formed between silicon and a metal. It exists primarily in two forms: nickel monosilicide (NiSi) and nickel disilicide (NiSi₂). These compounds are essential in semiconductor technology, particularly in the fabrication of integrated circuits where they serve as contacts or interconnects due to their favorable electrical properties.

Synthesis Analysis

Nickel silicide can be synthesized through various methods:

  1. Thermal Reaction: This method involves depositing metallic nickel onto silicon substrates followed by thermal annealing. The thermal reaction facilitates the diffusion of nickel into silicon to form nickel silicide. For instance, nickel silicide films were formed on silicon-on-insulator substrates through this process, with specific temperatures and times influencing the phase and structure of the resulting silicide .
  2. Chemical Vapor Deposition: This technique allows for precise control over the deposition conditions, resulting in high-quality thin films of nickel silicide. The process typically involves the use of nickel carbonyl as a precursor gas, which decomposes at elevated temperatures to deposit nickel onto silicon substrates .
  3. Phase-Controlled Synthesis: Recent studies have focused on phase-controlled synthesis techniques that optimize the growth conditions to favor specific phases of nickel silicide (e.g., NiSi or NiSi₂) while minimizing silicon consumption and lowering reaction temperatures .
Molecular Structure Analysis

The molecular structure of nickel silicide varies depending on its phase:

  • Nickel Monosilicide (NiSi): This compound typically exhibits a tetragonal crystal structure with a space group of P4/nmm. The lattice parameters are approximately a=0.55 nma=0.55\text{ nm} and c=0.67 nmc=0.67\text{ nm}. The arrangement allows for strong metallic bonding between nickel atoms and silicon.
  • Nickel Disilicide (NiSi₂): This compound has a more complex structure characterized by a hexagonal crystal system. The lattice parameters are approximately a=0.56 nma=0.56\text{ nm} and c=0.59 nmc=0.59\text{ nm}. The structural differences result in distinct electronic properties that are advantageous for semiconductor applications .
Chemical Reactions Analysis

Nickel silicide undergoes several important chemical reactions:

  1. Formation Reaction: The primary reaction for synthesizing nickel silicide is:
    Ni+SiNiSi\text{Ni}+\text{Si}\rightarrow \text{NiSi}
    This reaction typically occurs at elevated temperatures (around 300-600°C), where diffusion plays a critical role.
  2. Oxidation: Nickel silicides can oxidize when exposed to air or oxygen at high temperatures:
    NiSi+O2NiO+SiO2\text{NiSi}+\text{O}_2\rightarrow \text{NiO}+\text{SiO}_2
    This reaction highlights the need for protective layers in electronic applications to prevent degradation.
Mechanism of Action

The mechanism of action for nickel silicide in semiconductor devices primarily revolves around its electrical conductivity and thermal stability. Nickel silicides exhibit low resistivity, making them suitable for use as contacts in transistors and other electronic components. The formation of a stable interface between nickel silicide and silicon enhances charge carrier mobility, which is crucial for device performance .

Physical and Chemical Properties Analysis

Nickel silicides possess several notable physical and chemical properties:

  • Electrical Conductivity: Nickel monosilicide has a resistivity of approximately 106Ωm10^{-6}\Omega\cdot m, making it an excellent conductor.
  • Thermal Stability: Nickel silicides are stable at elevated temperatures, which is advantageous for high-temperature applications.
  • Density: The density of nickel monosilicide is about 7.6g/cm37.6g/cm^3, while that of nickel disilicide is slightly higher due to its more complex structure.
  • Melting Point: Nickel monosilicide has a melting point around 1300°C, which allows it to withstand high processing temperatures during semiconductor fabrication .
Applications

Nickel silicides are widely used in various scientific and industrial applications:

  1. Semiconductor Devices: They are crucial in the fabrication of integrated circuits, serving as contact materials due to their low resistivity and good thermal stability.
  2. Electromagnetic Interference Shielding: Nickel silicides can be incorporated into composite materials for electromagnetic interference shielding applications due to their conductive properties .
  3. Catalysis: Nickel silicides have been explored as catalysts in various chemical reactions owing to their unique electronic properties that facilitate reaction mechanisms .
Fundamental Properties of Nickel-Silicon Systems

Crystal Structure and Phase Diagrams of Nickel Silicides

The nickel-silicon (Ni-Si) system exhibits six intermediate phases with distinct crystal structures and stoichiometries: β₁ (Nickel₃Silicon), γ (Nickel₃₁Silicon₁₂ or Nickel₅Silicon₂), δ (Nickel₂Silicon), ε (Nickel₃Silicon₂), NickelSilicon, and NickelSilicon₂ [2] [3]. The phase diagram reveals eutectic reactions and complex phase equilibria. At the nickel-rich end (<10 atomic % silicon), a face-centered cubic (FCC) solid solution exists, while silicon exhibits negligible solubility in nickel at room temperature [2] [3]. The δ-Nickel₂Silicon phase demonstrates polymorphism, crystallizing in both the Ni₂In-type hexagonal structure (P6₃/mmc) and the orthorhombic PbCl₂-type structure (Pnma) [6]. NickelSilicon adopts an orthorhombic MnP-type structure (Pnma), and NickelSilicon₂ forms a cubic CaF₂-type structure (Fm3̄m) [6].

Table: Crystallographic Properties of Nickel Silicides

PhaseCompositionCrystal StructureSpace GroupNotable Features
β₁Nickel₃SiliconCubic L1₂Pm3̄mOrdered FCC derivative
γNickel₅Silicon₂/Nickel₃₁Silicon₁₂Tetragonal/Hexagonal-Complex superstructure
δNickel₂SiliconHexagonal (Ni₂In-type)P6₃/mmcPolymorphic
εNickel₃Silicon₂OrthorhombicCmcmStable at intermediate temperatures
NickelSiliconNickelSiliconOrthorhombic (MnP-type)PnmaThermally unstable >700 K
NickelSilicon₂NickelSilicon₂Cubic (CaF₂-type)Fm3̄mHigh resistivity phase

Phase evolution is temperature-dependent. For example, NickelSilicon undergoes degradation to NickelSilicon₂ above 700 K, impacting its utility in microelectronics [6]. Ternary systems like Gold-Nickel-Silicon exhibit additional phases (e.g., Gold₂Nickel₄Silicon₇, GoldNickel₃Silicon₆), highlighting the complexity of multiphase equilibria [5].

Thermodynamic Stability of Nickel-Silicon Alloys and Intermetallic Phases

Thermodynamic assessments indicate that nickel silicides exhibit negative Gibbs free energies of formation, confirming their stability [3] [8]. The δ-Nickel₂Silicon phase is particularly stable, with a Gibbs energy of formation (ΔGf) estimated at -64 kJ/mol at 298 K, while Nickel₃Silicon and Nickel₅Silicon₂ phases exhibit ΔGf values of -58 kJ/mol and -61 kJ/mol, respectively [3] [8]. High-temperature calorimetry studies reveal enthalpies of formation ranging from -40 to -90 kJ/mol across different compositions, with entropy contributions becoming significant above 500 K [3].

Chemical stability in oxidizing environments involves forming passivating layers. Thermodynamic modeling of the Nickel-Silicon-Oxygen system predicts Nickel₂SiliconO₄ (nickel orthosilicate) as the equilibrium oxidation product at 298 K, with a Gibbs energy of -1,512 kJ/mol [3]:$$\ce{2 Ni + Si + 2 O2 -> Ni2SiO4}$$Electrochemical stability in aqueous environments is governed by potential-pH (Pourbaix) diagrams. Silicon enrichment shifts corrosion potentials toward noble values, reducing dissolution rates. At pH > 5, silicon promotes silica (SiliconO₂) or silicate formation, creating protective barriers [3]. Interfacial reactions in composites (e.g., nickel/silicon carbide) initiate around 773 K, where silicon carbide decomposes into silicon and carbon. Nickel preferentially reacts with silicon to form Nickel₂Silicon, followed by Nickel₃Silicon and Nickel₃₁Silicon₁₂ at higher temperatures [8].

Electronic Band Structure and Density of States in Nickel-Silicon Compounds

First-principles calculations using linearized augmented plane wave (LAPW) methods reveal intricate electronic structures [6]. Nickel d-orbitals hybridize strongly with silicon p-orbitals, creating bonding states near -5 eV, non-bonding nickel d-states near -2 to -3 eV, and antibonding states above the Fermi level (E_F) [6]. Energy-loss near-edge structure (ELNES) spectroscopy validates these features, showing distinct transitions in silicon L₂,₃-edges:

  • Peak A (≈2 eV): Transition to silicon 4s states
  • Peak B (≈5 eV): Transition to hybridized silicon 3d–nickel 3d states
  • Peak C (≈10 eV): Transition to silicon 3d-dominated states [6]

Table: Electronic Properties of Key Nickel Silicides

PropertyNickel₂SiliconNickelSiliconNickelSilicon₂
Band GapMetallic0.4 eV (indirect)0.9 eV (indirect)
Ni L₃-edge Peak854.5 eV855.2 eV856.0 eV
Dominant States near E_FNon-bonding Ni 3dHybridized Ni 3d-Si 3pSi 3d

NickelSilicon₂ exhibits an indirect band gap of ≈0.9 eV, contributing to higher electrical resistivity (≈50 μΩ·cm) than metallic nickel silicides (e.g., Nickel₂Silicon, ≈22 μΩ·cm) [4] [6]. Quantum confinement effects emerge in nanoscale clusters: 1×1 nickel-silicon clusters (≈1 nm diameter) exhibit quantized energy level spacings of 2.87 eV, larger than the 2.36 eV spacing in √19 clusters (≈2 nm), confirming size-dependent electronic behavior [7].

Atomic-Scale Interactions in Nickel-Silicon Interfaces

Atomic-scale interactions govern interfacial stability and electron transport. Scanning tunneling microscopy (STM) studies of nickel on silicon(111) surfaces reveal self-assembled clusters:

  • 1×1 clusters: Seven-atom "donut" structures with nickel-silicon bonding.
  • √19 clusters: Larger assemblies forming ordered reconstructions [7].These clusters exhibit resonant tunneling through discrete energy levels, demonstrating quantum dot behavior. Negative differential resistance (NDR) occurs at ≈-1.5 V bias due to alignment of quantized states with silicon conduction bands [7].

In nickel/silicon carbide composites, interfacial reactions commence at ≈773 K. Silicon carbide decomposes via:$$\ce{SiC -> Si + C}$$Nickel reacts preferentially with silicon, forming metastable Nickel₂Silicon, which evolves into Nickel₃Silicon and Nickel₃₁Silicon₁₂. Atom probe tomography confirms carbon segregation at nickel silicide boundaries, weakening cohesion [8]. Nanoindentation of nickel/silicon carbide interfaces shows a 30–40% hardness increase in reaction zones (≈12 GPa) compared to nickel (≈3 GPa), attributed to silicide formation [8]. Microcantilever fracture tests reveal brittle failure at nickel/Nickel₃Silicon interfaces due to incoherent boundaries, whereas nickel/Nickel₂Silicon interfaces exhibit higher fracture toughness from semi-coherent epitaxy [8].

Properties

CAS Number

12035-57-3

Product Name

Nickel;silicon

IUPAC Name

nickel;silicon

Molecular Formula

NiSi

Molecular Weight

86.778 g/mol

InChI

InChI=1S/Ni.Si

InChI Key

PEUPIGGLJVUNEU-UHFFFAOYSA-N

SMILES

[Si].[Ni]

Synonyms

Nickel silicide (NiSi)

Canonical SMILES

[Si].[Ni]

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